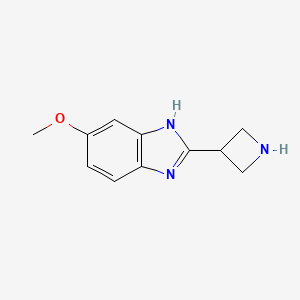

2-azetidin-3-yl-5-methoxy-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-8-2-3-9-10(4-8)14-11(13-9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIWFFVRFLTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Intermediates Relevant to 2-Azetidin-3-yl Substitution

Azetidine derivatives, including 3-amino-azetidines, are key intermediates for introducing the azetidin-3-yl moiety onto benzimidazole scaffolds. According to patent WO2000063168A1, azetidine derivatives can be synthesized via:

Hydrolysis and extraction steps: For example, N-t-butyl-O-trimethylsilylazetidine is added portionwise to hydrochloric acid solution, followed by extraction with ether and dichloromethane, drying, and evaporation to isolate azetidine intermediates as crystalline solids.

Mesylation and amination: The crude azetidine intermediate can be converted to a mesylate by reaction with methanesulfonyl chloride in methylene chloride, followed by treatment with aqueous ammonia or amines to introduce amino functionality.

Hydrogenation and salt formation: Palladium hydroxide catalyzed hydrogenation under pressurized hydrogen at elevated temperatures (55-60°C) is used for reduction steps. Subsequent treatment with hydrogen chloride gas yields hydrochloride salts of azetidine derivatives.

These steps provide a robust route to 3-amino-azetidine intermediates, which can be further coupled to benzimidazole cores.

Benzimidazole Core Synthesis Under Solvent-Free Conditions

The benzimidazole nucleus, particularly 5-methoxy-1H-benzimidazole, can be synthesized efficiently by condensation reactions involving o-phenylenediamine derivatives:

One-pot solvent-free synthesis: A green chemistry approach involves grinding o-phenylenediamine with organic acids or aldehydes at elevated temperatures (~140°C) without solvents or catalysts. This method yields various benzimidazole derivatives, including methoxy-substituted benzimidazoles, with high yields (55–92%) and reduced reaction times.

Mechanism: The aldehyde or acid reacts with one amino group of o-phenylenediamine forming an imine intermediate, followed by intramolecular nucleophilic substitution by the second amino group to close the benzimidazole ring.

Substrate scope: Both electron-donating and withdrawing substituents on the aromatic ring are tolerated, and sterically hindered aldehydes can also be used effectively.

Advantages: This method avoids solvents and catalysts (except for 2-mercaptobenzimidazoles), making it environmentally friendly and operationally simple.

Coupling of Azetidine Moiety to Benzimidazole

The key step in preparing 2-azetidin-3-yl-5-methoxy-1H-benzimidazole is the introduction of the azetidin-3-yl group at the 2-position of the benzimidazole ring. This is typically achieved by:

Nucleophilic substitution: The 2-position of benzimidazole can be functionalized with a leaving group (e.g., mesylate or chloromethyl derivative), which then undergoes nucleophilic substitution by the azetidine amine or azetidine-containing nucleophile.

Use of reactive intermediates: For example, chloromethyl derivatives of substituted pyridines or benzimidazoles can be coupled with azetidine derivatives under controlled conditions to form the desired C-N bond.

Reaction conditions: These coupling reactions are often performed in organic solvents such as dichloromethane or methanol at moderate temperatures (40-60°C), sometimes in the presence of bases like triethylamine to scavenge acids formed during the reaction.

Salt formation: The resulting compound is often isolated as a hydrochloride salt by treatment with hydrogen chloride gas at low temperatures (0-40°C) to improve stability and crystallinity.

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

The preparation of azetidine intermediates benefits from controlled hydrolysis and extraction protocols to obtain pure crystalline solids suitable for further coupling.

Solvent-free benzimidazole synthesis offers a green, efficient alternative to traditional methods, reducing solvent use and reaction time.

The coupling step requires careful control of temperature and stoichiometry, often using organic solvents and bases to facilitate nucleophilic substitution.

Formation of hydrochloride salts improves compound stability and facilitates isolation.

Oxidation methods from related benzimidazole chemistry provide insights into possible functional group modifications post-coupling.

No direct single-step preparation of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole is reported; rather, a multi-step synthetic sequence involving azetidine synthesis, benzimidazole core formation, and coupling is the established approach.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidin-3-yl-5-methoxy-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols, and leaving groups like halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzimidazoles or azetidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Research indicates that benzimidazole derivatives, including 2-azetidin-3-yl-5-methoxy-1H-benzimidazole, have shown promising activity against various bacterial strains. For example, a study highlighted that derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Properties

Benzimidazole derivatives are known for their anticancer activities. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies have demonstrated that certain benzimidazole derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole is crucial for optimizing its biological activity. Modifications to the benzimidazole core or the azetidine ring can enhance its potency and selectivity. For instance, substituents at various positions on the benzimidazole ring have been shown to influence antimicrobial and anticancer activities significantly .

Computational Studies

Molecular Docking

Molecular docking studies have been employed to predict the binding affinity of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole to various biological targets. These studies help elucidate the mechanism of action and guide the design of more potent derivatives . The compound's binding interactions with enzymes such as DNA gyrase have been analyzed, demonstrating its potential as a lead compound in drug development .

Case Studies

Mechanism of Action

The mechanism by which 2-azetidin-3-yl-5-methoxy-1H-benzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-azetidin-3-yl-5-methoxy-1H-benzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Physicochemical Properties

Solubility :

- The azetidine-containing compound likely has moderate solubility in polar solvents due to its heterocyclic nitrogen atoms, but lower than derivatives with hydrophilic groups like hydrazides (e.g., compounds 3a-3b) .

- Thiol-containing analogs (e.g., 2-mercapto-5-methoxy-1H-benzimidazole) exhibit higher aqueous solubility due to the -SH group .

- Thermal Stability: Azetidine’s ring strain may reduce thermal stability compared to six-membered heterocycles (e.g., piperidine derivatives). Benzimidazoles with extended aromatic systems (e.g., pyridinylmethylsulfanyl derivatives) show higher melting points (>200°C) due to stronger intermolecular interactions .

Biological Activity

2-Azetidin-3-yl-5-methoxy-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an azetidine ring fused with a benzimidazole moiety, which is known for its ability to interact with various biological targets. The synthesis of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2-azetidin-3-yl-5-methoxy-1H-benzimidazole, exhibit notable antimicrobial properties. A study demonstrated that compounds containing the benzimidazole nucleus showed significant inhibition against both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .

| Microorganism | MIC (μg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 0.050 | Ciprofloxacin |

| Escherichia coli | 0.065 | Ciprofloxacin |

Anticancer Activity

The anticancer potential of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole has also been explored. Recent studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization. For instance, compounds derived from this structure were tested on several cancer cell lines, demonstrating cytotoxic effects with GI50 values ranging from 0.79 to 28.2 μM .

The mechanism by which 2-azetidin-3-yl-5-methoxy-1H-benzimidazole exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For example, it has been observed to inhibit certain kinases involved in cancer cell proliferation and survival pathways . Additionally, the compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 2-azetidin-3-yl-5-methoxy-1H-benzimidazole, against clinical isolates of bacteria. The results indicated a high degree of effectiveness against resistant strains of E. coli, suggesting potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .

- Anticancer Properties : Another investigation focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with 2-azetidin-3-yl-5-methoxy-1H-benzimidazole led to significant reductions in cell viability and induced apoptosis, highlighting its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for 2-azetidin-3-yl-5-methoxy-1H-benzimidazole, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamines with carbonyl-containing reagents. For 5-methoxy-substituted analogs, a Phillips-type condensation using 4-methoxy-o-phenylenediamine and an appropriate azetidine carbonyl precursor (e.g., azetidin-3-yl-carboxylic acid derivatives) under acidic conditions is effective . Optimization includes solvent selection (e.g., methanol or ethanol for solubility), temperature control (reflux at 60–80°C), and catalysts like anhydrous MgCl₂ to enhance yield . Green chemistry approaches, such as cyclization using CO₂ and H₂, offer sustainable alternatives but require precise pressure and temperature regulation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole?

- ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR, while the azetidine ring protons resonate as multiplets between δ 3.0–4.0 ppm. Aromatic protons from the benzimidazole core show splitting patterns consistent with substitution at C-2 and C-5 .

- IR : Stretching vibrations for C=N (benzimidazole) occur at ~1600 cm⁻¹, and C–O (methoxy) at ~1250 cm⁻¹. Azetidine N–H stretches appear near 3300 cm⁻¹ .

Q. What safety precautions are recommended when handling azetidine-containing benzimidazoles during synthesis?

Azetidine rings are reactive and may pose inhalation or dermal hazards. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse thoroughly with water and consult medical personnel . For compounds with nitro or sulfinyl groups (common in intermediates), avoid contact with reducing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How do crystallographic refinement tools like SHELXL improve the accuracy of structural determinations for benzimidazole derivatives?

SHELXL refines small-molecule structures by iteratively adjusting atomic coordinates, displacement parameters, and occupancy factors against X-ray diffraction data. For 2-azetidin-3-yl-5-methoxy-1H-benzimidazole, its robust handling of twinning and high-resolution data ensures precise bond-length validation (e.g., C–N bonds in azetidine: ~1.47 Å) and corrects for thermal motion artifacts. The "TWIN" command in SHELXL is critical for resolving overlapping reflections in low-symmetry space groups .

Q. What computational strategies predict the bioactivity of 2-azetidin-3-yl-5-methoxy-1H-benzimidazole against specific molecular targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like tyrosine kinases or tubulin. Protonation states of the benzimidazole nitrogen (N-1 vs. N-3) significantly impact docking scores. For instance, the azetidine group’s conformational flexibility may enhance interactions with hydrophobic pockets. MD simulations (AMBER/CHARMM) further validate stability over 100-ns trajectories .

Q. How can researchers resolve contradictions between theoretical and experimental data in the structural analysis of this compound?

Discrepancies in bond angles or torsion angles (e.g., azetidine ring puckering) arise from crystal packing effects vs. gas-phase calculations (DFT/B3LYP). Validate using:

Q. What methodologies assess the impact of substituent variations (e.g., methoxy vs. azetidinyl groups) on pharmacological activity?

- SAR Studies : Synthesize analogs with substituents at C-5 (e.g., Cl, F, methyl) and evaluate IC₅₀ values in cytotoxicity assays (MTT). For example, bulkier azetidine substituents may reduce solubility but enhance target selectivity .

- Free-Wilson Analysis : Quantifies contributions of methoxy (hydrophilic) vs. azetidinyl (rigid, basic) groups to logP and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.